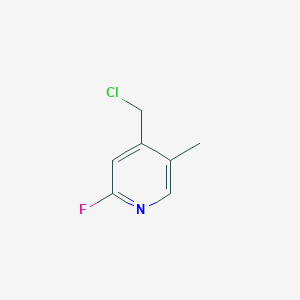

4-(Chloromethyl)-2-fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-fluoro-5-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |

InChI Key |

VPMYXCJNEPOMAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1CCl)F |

Origin of Product |

United States |

Modification of the 4 Chloromethyl Group:the Chloromethyl Group is a Highly Reactive Site, Primarily Serving As an Electrophilic Handle for Nucleophilic Substitution Reactions. Systematic Modifications Include:

Nucleophilic Displacement: The chlorine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups. Common nucleophiles include alkoxides (to form ethers), amines (to form aminomethyl derivatives), and thiolates (to form thioethers).

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives.

Grignard Reagent Formation: Although less common for chloromethyl groups, under specific conditions, it can be converted into an organometallic species for subsequent reactions.

Modification at the 2 Fluoro Position:the Fluorine Atom at the C 2 Position is Activated Towards Nucleophilic Aromatic Substitution Snar Due to the Electron Withdrawing Nature of the Pyridine Nitrogen. Modifications Can Include:

Substitution with O-, N-, and S-Nucleophiles: Strong nucleophiles can displace the fluoride (B91410) to introduce hydroxyl, alkoxy, amino, or alkylthio groups. The reactivity is often dependent on the reaction conditions and the nature of the nucleophile.

Modification of the 5 Methyl Group:the Methyl Group Can Be Functionalized, Although It is Generally Less Reactive Than the Chloromethyl Group. Potential Modifications Involve:

Influence of Fluorine and Methyl Substituents on Electronic Properties and Reactivity

The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the pyridine (B92270) ring, making it less susceptible to electrophilic attack. However, this deactivation also enhances the electrophilicity of the ring carbons, particularly C-2 and C-6, making them more susceptible to nucleophilic aromatic substitution. pipzine-chem.com The fluorine atom's presence can lower the energy of the Highest Occupied Molecular Orbital (HOMO), which can impact the molecule's participation in various chemical reactions. ossila.com

Conversely, the methyl group at the C-5 position has an electron-donating inductive effect (+I effect) and a hyperconjugative effect. This increases the electron density on the ring, partially counteracting the effect of the fluorine atom. This electron donation can influence the regioselectivity of certain reactions.

The interplay of these electronic effects results in a nuanced reactivity profile:

Nucleophilic Aromatic Substitution (SNAr): The C-2 position is activated towards SNAr by the fluorine substituent and the ring nitrogen.

Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the fluorine atom and the pyridine nitrogen. Any electrophilic attack would likely be directed to the positions least deactivated by the fluorine atom.

Correlation of Structural Features with Specific Chemical Transformations

The specific arrangement of the functional groups in this compound and its derivatives directly correlates with the outcomes of various chemical transformations.

The reactivity of the 4-(chloromethyl) group is paramount. Its susceptibility to nucleophilic substitution makes it a key synthon for introducing a wide variety of side chains. The success of these substitutions is often dependent on the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may face steric hindrance from the adjacent methyl group.

The fluorine atom at the C-2 position not only allows for its own substitution but also influences the reactivity of other positions. Its strong electron-withdrawing nature is crucial for activating this position for SNAr reactions. In derivatives where the chloromethyl group has been converted to a less reactive moiety, the C-2 position becomes a primary site for further functionalization.

The methyl group at C-5 can sterically hinder reactions at the C-4 and C-6 positions. This steric influence can be exploited to achieve regioselective transformations. For example, in reactions involving the pyridine nitrogen, the methyl group can influence the approach of reagents.

Table 2: Correlation of Structural Features with Reaction Outcomes

| Structural Feature | Influence | Example Transformation | Expected Outcome |

|---|---|---|---|

| 4-(Chloromethyl) group | Electrophilic site | Reaction with primary amines | Formation of secondary amines |

| 2-Fluoro group | Activates for SNAr | Reaction with sodium methoxide | Displacement of fluoride (B91410) by methoxide |

| 5-Methyl group | Steric hindrance | Substitution at C-4 with a bulky nucleophile | Potentially slower reaction rate |

| Pyridine Nitrogen | Basicity and nucleophilicity | Reaction with alkyl halides | Formation of pyridinium (B92312) salts |

Computational and Experimental Approaches to SRR/SPR Studies for Derivative Design

A combination of computational and experimental methods is employed to systematically study the structure-reactivity and structure-property relationships of this compound and its derivatives. This dual approach provides a comprehensive understanding that guides the design of new molecules with desired properties.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules. These calculations can predict various properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. This information helps in understanding the reactivity of different sites within the molecule. For instance, DFT can be used to rationalize the regioselectivity of nucleophilic and electrophilic attacks.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of flexible derivatives and their interactions with other molecules or in different solvent environments.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., different temperatures, concentrations, solvents) provides quantitative data on the reactivity of the parent compound and its derivatives. This data can be used to determine the influence of different substituents on reaction mechanisms.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing the structures of newly synthesized derivatives. Changes in chemical shifts or vibrational frequencies can provide information about the electronic environment of different parts of the molecule.

Hammett Analysis: By synthesizing a series of derivatives with different substituents at a particular position and measuring their reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) gives valuable information about the electronic nature of the transition state of the reaction.

These combined approaches allow for a predictive model of reactivity, enabling chemists to design derivatives with tailored properties for specific applications.

Modulating Reactivity for Targeted Synthetic Pathways

The knowledge gained from SRR and SPR studies allows for the strategic modulation of the reactivity of this compound to achieve specific synthetic goals. By carefully choosing reagents and reaction conditions, chemists can control which functional group reacts and in what manner.

One common strategy is the use of protecting groups. For instance, if a reaction is desired at the C-2 position without interference from the highly reactive chloromethyl group, the latter can be temporarily converted to a less reactive functional group.

Another approach is to tune the reaction conditions to favor one pathway over another. For example, the choice of solvent, temperature, and base can influence the outcome of competitive nucleophilic substitution reactions at the C-2 and C-4 positions.

The inherent reactivity of the chloromethyl group makes this compound a valuable building block for introducing the 2-fluoro-5-methylpyridine (B1304807) moiety into larger molecules. In multi-step syntheses, the order of reactions is critical. Often, the chloromethyl group is utilized first to build a carbon skeleton, followed by modifications to the pyridine ring itself. This strategic approach is essential in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. nih.govjst.go.jp

Role As a Key Intermediate in Advanced Chemical Synthesis

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

The strategic placement of reactive sites on the pyridine (B92270) ring of 4-(chloromethyl)-2-fluoro-5-methylpyridine makes it a sought-after precursor in the synthesis of novel therapeutic agents. Its utility spans the creation of various heterocyclic systems and the introduction of pharmacologically significant moieties.

Synthesis of Nitrogen-Containing Heterocycles

The chloromethyl group of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals. While direct synthetic examples starting from this compound for the following heterocycles are not extensively documented in publicly available literature, the reactivity of the chloromethyl group suggests its potential as a synthon in the formation of:

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazines. The chloromethyl group could be transformed into a carboxylic acid derivative, which can then be reacted with a hydrazine (B178648) to form the necessary precursor for cyclization.

Imidazopyridines: These bicyclic structures are of significant interest in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While not a direct application, derivatization of the chloromethyl group could lead to a suitable electrophile for this type of cyclization.

Quinolines and Quinazolines: The construction of these larger heterocyclic systems often involves multi-step syntheses. The pyridine core of this compound could potentially be annulated to form these bicyclic structures, although specific methodologies commencing from this exact starting material are not readily found in current research.

Derivatization Strategies for Pharmacologically Relevant Moieties

The reactivity of the chloromethyl group allows for a variety of derivatization strategies to introduce functionalities that are crucial for biological activity. Nucleophilic substitution reactions are a primary method for derivatization. For instance, reaction with amines, thiols, or alcohols can introduce a wide range of side chains and functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom on the pyridine ring can also influence the compound's metabolic stability and binding affinity to biological targets.

Construction of Complex Polycyclic Scaffolds for Drug Discovery Research

The development of novel drugs often relies on the creation of complex, three-dimensional molecular architectures. While specific examples are scarce, the potential exists for this compound to be incorporated into the synthesis of intricate polycyclic scaffolds. Its pyridine core can serve as a rigid template, and the chloromethyl group can be used to link to other ring systems, facilitating the assembly of complex molecular frameworks for exploration in drug discovery programs.

Building Block in Agrochemical Development

In the field of agrochemicals, fluorinated pyridine derivatives are of paramount importance for the development of modern pesticides with enhanced efficacy and improved environmental profiles.

Synthesis of Neonicotinoid Insecticides

Neonicotinoid insecticides are a major class of crop protection agents. A closely related compound, 2-chloro-5-chloromethylpyridine (CCMP), is a well-established key intermediate in the synthesis of imidacloprid, one of the most widely used neonicotinoid insecticides. While direct evidence for the use of this compound in the synthesis of commercial neonicotinoids is limited, its structural similarity to key precursors suggests its potential as a building block for novel analogues in this class.

Preparation of Herbicidal and Fungicidal Compounds

After a comprehensive search for scholarly articles, patents, and technical data, no specific information is publicly available for the chemical compound "this compound" that directly corresponds to the topics outlined in the provided structure.

The requested sections are:

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Pyridine (B92270) and Chloromethyl Protons

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(Chloromethyl)-2-fluoro-5-methylpyridine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-¹³ (¹³C NMR) signals, researchers can confirm the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the pyridine ring, the protons of the chloromethyl group, and the protons of the methyl group. The fluorine atom at the C2 position and the chloromethyl group at the C4 position significantly influence the chemical shifts of the adjacent protons through their electronic effects. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The chloromethyl protons would likely resonate around 4.5-5.0 ppm, while the methyl protons would appear further upfield, around 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Proton (H6) | ~8.0 - 8.2 | Singlet or Doublet |

| Pyridine Ring Proton (H3) | ~7.0 - 7.3 | Singlet or Doublet |

| Chloromethyl Protons (-CH₂Cl) | ~4.6 | Singlet |

| Methyl Protons (-CH₃) | ~2.3 | Singlet |

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the pyridine ring will show distinct resonances, with their chemical shifts influenced by the electronegative fluorine and nitrogen atoms.

Infrared (IR) Spectroscopy for Characterization of Characteristic Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum provides a molecular "fingerprint" that can confirm the presence of key structural features.

Key expected absorption bands include C-H stretching vibrations from the methyl group and the aromatic pyridine ring, typically observed in the 2850-3100 cm⁻¹ region. libretexts.orglibretexts.org The C-C and C-N stretching vibrations within the aromatic ring are expected to produce characteristic peaks in the 1400-1600 cm⁻¹ range. libretexts.orgvscht.cz The presence of the C-F bond would give rise to a strong absorption band in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is anticipated to appear in the 600-800 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways might include the loss of a chlorine atom (M-35/37), the loss of the chloromethyl radical (M-49/51), or cleavage of the pyridine ring. For the related compound 2-Chloro-5-(chloromethyl)pyridine, major fragments are observed at m/z 161, 128, and 126. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not widely published, analysis of a closely related compound, 2-Chloro-5-(chloromethyl)pyridine, reveals a monoclinic crystal system with the space group P21/c. researchgate.net In its crystal structure, molecules are linked by weak C—H···N intermolecular hydrogen bonds, forming dimers. researchgate.net A similar study on this compound would be expected to yield precise measurements of the pyridine ring planarity, the orientation of the chloromethyl and methyl substituents, and the nature of any intermolecular forces, such as hydrogen bonding or π-stacking, that stabilize the crystal packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically developed. This would likely involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A UV detector would be used for detection, as the pyridine ring is chromophoric. The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable purity determination.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound. GC-MS can be used to assess purity by separating the target compound from any volatile starting materials, by-products, or residual solvents. The coupled mass spectrometer provides confirmation of the identity of the main peak and allows for the identification of any impurities based on their mass spectra and fragmentation patterns. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT calculations can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles.

For 4-(Chloromethyl)-2-fluoro-5-methylpyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry. ijcrt.org The pyridine (B92270) ring is expected to be largely planar, with the substituents (chloromethyl, fluoro, and methyl groups) causing minor deviations.

Studies on related molecules, such as 2-fluoropyridine (B1216828) and 4-chloromethyl pyridine hydrochloride, provide insight into the expected structural parameters. ijcrt.orgresearchgate.net The C-F bond length will be influenced by the π-bonding of the aromatic ring. researchgate.net The presence of the electronegative fluorine atom at the C2 position is expected to shorten the adjacent C-N bond compared to unsubstituted pyridine. researchgate.net The geometry of the chloromethyl group, specifically the C-C and C-Cl bond lengths and the C-C-Cl bond angle, would be key outputs of the calculation, defining its spatial orientation relative to the ring.

Table 1: Predicted Molecular Geometry Parameters for Substituted Pyridines from DFT Studies Note: This table presents typical data from DFT studies on analogous compounds to illustrate expected values for this compound.

| Parameter | Bond/Angle | Expected Value | Reference Compound |

| Bond Length | C-F | ~1.35 Å | 2-Fluoropyridine researchgate.net |

| Bond Length | C-N (adjacent to F) | Shorter than pyridine C-N | 2-Fluoropyridine researchgate.net |

| Bond Length | Ring C-C | ~1.39 Å | 4-Chloromethyl pyridine ijcrt.org |

| Bond Length | C-CH₂Cl | ~1.51 Å | 4-Chloromethyl pyridine ijcrt.org |

| Bond Length | C-Cl | ~1.80 Å | 4-Chloromethyl pyridine ijcrt.org |

| Bond Angle | C-N-C | ~117° | Pyridine Derivatives ijcrt.orgresearchgate.net |

| Bond Angle | C-C-Cl | ~111° | 4-Chloromethyl pyridine ijcrt.org |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. uni-muenchen.deyoutube.com It transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with Lewis structures.

The analysis provides "second-order perturbation theory analysis," which quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov For instance, a significant E(2) value would be expected for the interaction between a lone pair on the fluorine atom (donor) and the adjacent C-C π* antibonding orbital (acceptor), indicating electron density delocalization. NBO analysis also calculates the natural atomic charges on each atom, which helps in understanding the electrostatic potential and identifying sites prone to interaction. ijcrt.org The carbon attached to fluorine and the carbon in the chloromethyl group are expected to carry partial positive charges due to the high electronegativity of the attached halogens.

HOMO-LUMO Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is likely to be distributed over the π-system of the pyridine ring and potentially the lone pairs of the nitrogen and halogen atoms. The LUMO is expected to be a π* antibonding orbital of the aromatic ring. The electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them. The precise distribution and energy levels would be determined by the interplay of these substituent effects. A computational study on 4-chloromethyl pyridine hydrochloride showed a HOMO-LUMO gap that indicates charge transfer interactions occur within the molecule. ijcrt.org

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on Substituted Pyridines Note: This table provides example data to demonstrate the concept. Actual values for this compound would require specific calculation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine (example) | -6.7 | -0.5 | 6.2 |

| 2-Fluoropyridine (example) | -7.0 | -0.8 | 6.2 |

| 4-Methylpyridine (example) | -6.5 | -0.4 | 6.1 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves, including its conformational flexibility and its interactions with solvent molecules.

A key application for this molecule would be to analyze the conformational freedom of the 4-(chloromethyl) group. MD simulations can explore the rotational barrier around the C(ring)-C(side chain) bond, identifying the most stable (lowest energy) conformations. This is crucial as the orientation of the chloromethyl group can influence its reactivity and steric interactions.

Furthermore, MD simulations are invaluable for studying solvent effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe the formation of solvation shells and specific interactions like hydrogen bonding. nih.gov The simulations can reveal how the solvent structure around the molecule influences its conformation and the accessibility of its reactive sites. Studies on pyridine in various conditions have used reactive force field (ReaxFF) MD to investigate reaction mechanisms, demonstrating the utility of this approach for understanding dynamic chemical processes. researchgate.netresearchgate.net

Prediction of Activation Barriers and Identification of Nucleophilic/Electrophilic Sites

Computational chemistry can be used to map the reaction pathways and calculate the activation energies (barriers) for chemical reactions. For this compound, a primary reaction of interest is the nucleophilic substitution at the chloromethyl group, where the chloride acts as a leaving group.

DFT calculations can be used to model the transition state of such a reaction (e.g., an SN2 reaction). By calculating the energy of the reactants, the transition state, and the products, the activation energy can be determined. nih.gov This value is critical for predicting the reaction rate. Computational studies on nucleophilic substitution involving pyridine have shown that DFT is a powerful tool for assessing reaction mechanisms and energy barriers. nih.gov

The identification of nucleophilic and electrophilic sites is often achieved by analyzing the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, using colors to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. ijcrt.org For this molecule, the nitrogen lone pair would be a primary nucleophilic site (red). Electrophilic sites (blue) would be expected around the hydrogen atoms and, significantly, on the carbon atom of the chloromethyl group, confirming it as the site for nucleophilic attack. ijcrt.org

Quantum Chemical Descriptors for Understanding Reactivity Trends

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more detailed understanding of a molecule's reactivity. mdpi.com These descriptors are derived from the electronic structure calculations and help quantify various aspects of chemical behavior. researchgate.net

Commonly calculated descriptors include:

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). Hard molecules have a large energy gap and are less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive. mdpi.com

Electronegativity (χ): The negative of the chemical potential (χ = -μ), approximated as χ ≈ -(EHOMO + ELUMO)/2. It measures the molecule's ability to attract electrons. mdpi.com

Electrophilicity Index (ω): Defined as ω = μ²/2η. This index quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its electrophilic character. mdpi.com

These descriptors allow for a quantitative comparison of reactivity among a series of related compounds. For instance, by calculating these values for different substituted fluoropyridines, one could establish a quantitative structure-activity relationship (QSAR) to predict their reactivity in specific reactions. science.gov

Table 3: Definitions of Key Quantum Chemical Descriptors

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / η | Propensity to undergo chemical change |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Electrophilicity Index | ω | μ² / 2η (where μ ≈ -χ) | Capacity to act as an electrophile |

Structure Reactivity Relationship Srr and Structure Property Relationship Spr Investigations

Systematic Modification of the 4-(Chloromethyl)-2-fluoro-5-methylpyridine Core and its Derivatives

The core structure of this compound offers several sites for systematic modification to generate a library of derivatives with varied electronic and steric properties. These modifications can be broadly categorized into three main areas: transformations of the chloromethyl group, substitution at the fluorine position, and alterations of the methyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.